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Compound of Interest

Compound Name: OR-1855

Cat. No.: B022602 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to address

common challenges encountered during the synthesis of Oseltamivir (Tamiflu®), with a focus

on improving reaction yields.

Frequently Asked Questions (FAQs)
Q1: What are the main starting materials for Oseltamivir synthesis, and which is preferred for

industrial production?

A1: The commercial production of Oseltamivir, marketed as Tamiflu®, traditionally starts from

shikimic acid, which can be harvested from Chinese star anise or produced through

recombinant E. coli.[1] While quinic acid is another potential starting material, the route from

shikimic acid is generally favored due to better yields and fewer steps.[1] Alternative syntheses

have been developed to bypass the reliance on shikimic acid, which can be in limited supply.

These routes may start from more readily available precursors like furan and ethyl acrylate or

isophthalic acid.[1]

Q2: What are the key challenges in Oseltamivir synthesis?

A2: Key challenges in Oseltamivir synthesis include:

Stereocontrol: The molecule has three stereocenters, meaning that only one of eight

possible stereoisomers is the desired product.[1] Achieving high stereoselectivity is crucial
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for the efficacy of the final drug.

Use of Hazardous Reagents: The original Roche synthesis involves the use of potentially

explosive azide reagents.[1] Developing azide-free synthetic routes is a significant area of

research to improve safety.

Yield Optimization: Many of the multi-step syntheses can have low overall yields, making the

process costly and inefficient for large-scale production.

Starting Material Availability: The reliance on shikimic acid, a natural product, can lead to

supply chain vulnerabilities.[2]

Q3: Are there azide-free synthetic routes to Oseltamivir?

A3: Yes, several azide-free syntheses have been developed to avoid the use of potentially

hazardous azide intermediates. For instance, some routes utilize palladium-catalyzed

asymmetric allylic alkylation (Pd-AAA) and rhodium-catalyzed aziridination reactions to

introduce the necessary nitrogen functionalities.[2][3] These methods offer a safer alternative to

the traditional azide-based chemistry.

Q4: How can I improve the yield of the Diels-Alder reaction in Oseltamivir synthesis?

A4: For synthetic routes involving a Diels-Alder reaction, such as the Fukuyama synthesis

starting from pyridine and acrolein, optimizing the catalyst and reaction conditions is key.[1] The

use of a McMillan catalyst can help control the stereochemistry and improve the yield of the

desired endo isomer. Careful control of temperature and reaction time is also critical to

minimize the formation of byproducts.

Troubleshooting Guides
Issue 1: Low Yield in the Azide Ring-Opening Step
Problem: The nucleophilic ring-opening of the epoxide intermediate with an azide source

results in a low yield of the desired amino alcohol precursor.
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Possible Cause Troubleshooting Suggestion

Incomplete Reaction

Increase the equivalents of the azide source

(e.g., sodium azide) to drive the reaction to

completion.[4]

Poor Regioselectivity

The reaction can yield a mixture of

regioisomers. While the subsequent step to form

the aziridine can proceed from both isomers,

optimizing the reaction conditions (solvent,

temperature) can improve the selectivity for the

desired isomer.[4]

Side Reactions

The formation of undesired by-products can be

minimized by carefully controlling the reaction

temperature. For the isolated azidoalcohols, it is

recommended to maintain a process

temperature below 40°C for safety and to

reduce side reactions.[4]

Issue 2: Poor Stereoselectivity in the Initial Steps
Problem: The initial steps of the synthesis produce a mixture of diastereomers, leading to a low

yield of the correct stereoisomer.
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Possible Cause Troubleshooting Suggestion

Ineffective Chiral Catalyst

In asymmetric syntheses, the choice of chiral

catalyst is crucial. For routes involving an

asymmetric Diels-Alder reaction, ensure the

catalyst (e.g., McMillan catalyst) is of high purity

and used under the recommended conditions.[1]

Suboptimal Reaction Conditions

Temperature and solvent can significantly

impact stereoselectivity. Experiment with

different solvents and lower reaction

temperatures to enhance the diastereomeric

excess (d.e.).

Epimerization

In some routes, an undesired stereoisomer can

be epimerized to the desired one. For example,

in the Hayashi synthesis, heating with toluene

thiol and potassium carbonate was used to

correct the stereochemistry at the C-5 center.[5]

Experimental Protocols
Key Step: Epoxide Formation from Shikimic Acid
Derivative (Based on Roche Industrial Synthesis)
This protocol outlines the formation of a key epoxide intermediate from a mesylated shikimic

acid derivative.

Preparation of the Mesylate: Start with (-)-shikimic acid. The synthesis of the 3,4-pentylidene

acetal mesylate is achieved in three steps:

Esterification with ethanol and thionyl chloride.

Ketalization with p-toluenesulfonic acid and 3-pentanone.

Mesylation with triethylamine and methanesulfonyl chloride.[1]
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Reductive Opening: The ketal is reductively opened to yield a mixture of isomeric mesylates.

[1]

Epoxidation: The corresponding epoxide is formed under basic conditions using potassium

bicarbonate.[1]

Comparative Data of Oseltamivir Synthetic Routes
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Synthetic Route
Starting

Material(s)
Key Reactions Overall Yield Reference

Roche Industrial

Synthesis
(-)-Shikimic Acid

Epoxidation,

Azide Ring-

Opening,

Aziridination

17-22% [1]

Corey Synthesis
Furan, Ethyl

Acrylate

Asymmetric

Diels-Alder,

Iodolactamizatio

n

~30% [6]

Shibasaki

Synthesis

Aziridine

Derivative

Enantioselective

Desymmetrizatio

n,

Iodolactamizatio

n

- [1]

Fukuyama

Synthesis
Pyridine, Acrolein

Asymmetric

Diels-Alder
- [1]

Trost Synthesis
Commercially

available lactone

Palladium-

catalyzed

Asymmetric

Allylic Alkylation

(Pd-AAA),

Rhodium-

catalyzed

Aziridination

30% [2][3]

Hayashi

Synthesis
-

Organocatalytic

Michael

Reaction,

Horner-

Wadsworth-

Emmons

Reaction

57% [1]
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Caption: General workflow for Oseltamivir synthesis.
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Caption: Logical troubleshooting flow for low reaction yield.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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